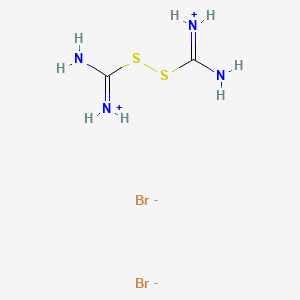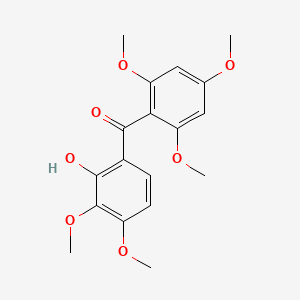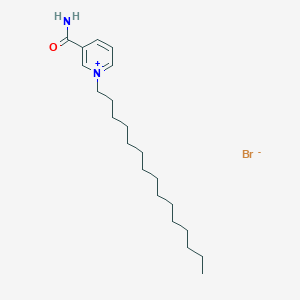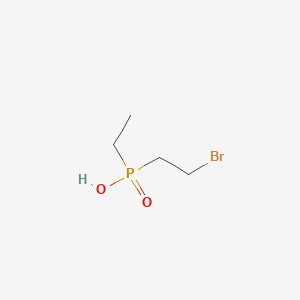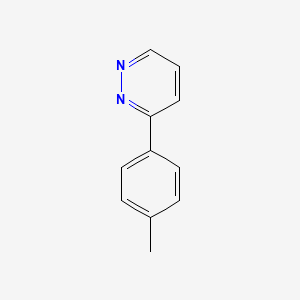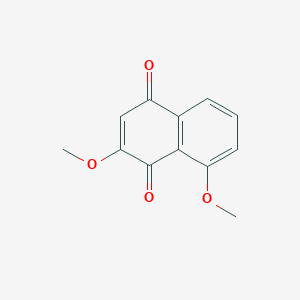
1,4-Naphthalenedione, 2,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2,8-dimethoxy- is a derivative of 1,4-naphthoquinone, characterized by the presence of two methoxy groups at the 2 and 8 positions of the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to generate reactive oxygen species (ROS) within cells .
Méthodes De Préparation
The synthesis of 1,4-naphthalenedione, 2,8-dimethoxy- typically involves the methoxylation of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions usually include refluxing the mixture for several hours to ensure complete methoxylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,4-Naphthalenedione, 2,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Substitution: Methoxy groups can be substituted with other functional groups, such as halogens, to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2,8-dimethoxy- has been extensively studied for its scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-naphthalenedione, 2,8-dimethoxy- involves its redox-cycling properties, which enable it to generate ROS within cells . These ROS can induce oxidative stress, leading to various cellular responses such as apoptosis, necrosis, and changes in gene expression . The compound’s ability to modulate signal transduction pathways and mitochondrial function makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
1,4-Naphthalenedione, 2,8-dimethoxy- can be compared with other similar compounds, such as:
2,3-Dimethoxynaphthalene-1,4-dione: This compound also has methoxy groups but at different positions, leading to variations in its chemical and biological properties.
2-Bromo-1,4-naphthoquinone: This derivative has a bromine atom instead of methoxy groups, which significantly alters its reactivity and applications.
The uniqueness of 1,4-naphthalenedione, 2,8-dimethoxy- lies in its specific substitution pattern, which imparts distinct redox properties and biological activities compared to its analogs .
Propriétés
Numéro CAS |
52280-74-7 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-3-4-7-8(13)6-10(16-2)12(14)11(7)9/h3-6H,1-2H3 |
Clé InChI |
ZYXZKBLUVWGOEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C(=CC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


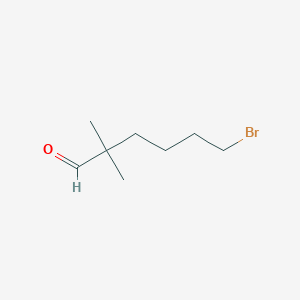
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
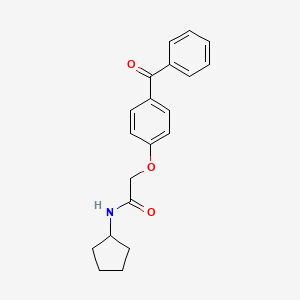
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)


